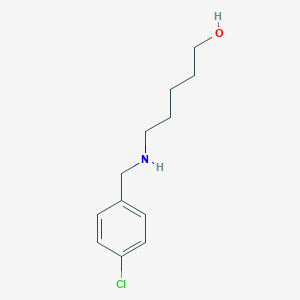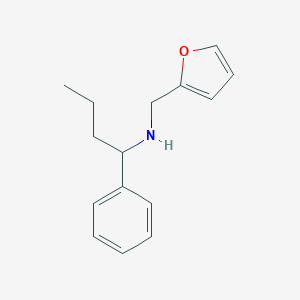METHANONE](/img/structure/B262133.png)
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE is a complex organic compound that features a pyrazole ring substituted with difluoromethyl groups and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE typically involves multiple steps, starting with the preparation of the quinoline derivative. The difluoromethylation of heterocycles, such as the pyrazole ring, is often achieved via radical processes . This method involves the use of difluoromethylating agents under specific catalytic conditions to introduce the difluoromethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
科学研究应用
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE has several scientific research applications:
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and stability, while the quinoline moiety can interact with specific biological pathways .
相似化合物的比较
Similar Compounds
4-Methoxy-2,5-bis(trifluoromethyl)phenol: Similar in having trifluoromethyl groups but differs in the core structure.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl groups but has a thiourea core.
Uniqueness
[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-METHYL-4-QUINOLYL)METHANONE is unique due to its combination of a pyrazole ring with difluoromethyl groups and a quinoline moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H13F4N3O2 |
|---|---|
分子量 |
355.29 g/mol |
IUPAC 名称 |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-methylquinolin-4-yl)methanone |
InChI |
InChI=1S/C16H13F4N3O2/c1-8-6-10(9-4-2-3-5-11(9)21-8)14(24)23-16(25,15(19)20)7-12(22-23)13(17)18/h2-6,13,15,25H,7H2,1H3 |
InChI 键 |
MLAXVTIKQNRPAV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)

![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)





![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)

![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
